molecular formula C20H34O B1248436 Verrucosan-2beta-ol

Verrucosan-2beta-ol

Cat. No.: B1248436
M. Wt: 290.5 g/mol
InChI Key: QQHDEGUZXBOWLH-HXCJBJRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verrucosan-2beta-ol is a natural product found in Scapania bolanderi and Chloroflexus aurantiacus with data available.

Scientific Research Applications

Scientific Research Applications in Diabetes

  • Raman Spectroscopy in Diabetes Screening : A study by Birech et al. (2017) explored the use of Raman spectroscopy for diabetes type 2 screening, using leucine and isoleucine amino acids as biomarkers. This technique showed potential for rapid diabetes and pre-diabetes screening in blood (Birech, Mwangi, Bukachi, & Mandela, 2017).

  • Assay for Hexosamine Pathway Intermediates : Span et al. (2001) developed an HPLC-based assay to assess intermediates like UDP-GalNAc and UDP-GlcNAc in small samples of human muscle tissue. This is relevant in studying the hexosamine pathway's role in type 2 diabetes mellitus (Span, Pouwels, Olthaar, Bosch, Hermus, & Sweep, 2001).

  • Gut Microbiota and Glucose Intolerance : Zhang et al. (2013) examined the relationship between gut microbiota and the development of type 2 diabetes. They found changes in gut microbiota diversity correlated with different glucose intolerance statuses (Zhang, Shen, Fang, Jie, Qiu, Zhang, Chen, & Ji, 2013).

  • Gene Expression in Pancreatic Beta-Cell Function : A study by Busch et al. (2002) focused on gene expression changes in MIN6 cells due to chronic lipid exposure, shedding light on beta-cell dysfunction in type 2 diabetes (Busch, Cordery, Denyer, & Biden, 2002).

  • Red Alga and Glucose Uptake in Cells : Woo et al. (2013) researched the effects of Gracilaria verrucosa, a red alga, on lipid accumulation, ROS production, and glucose uptake in cells. This study provides insights into potential natural treatments for diabetes (Woo, Choi, Lee, & Lee, 2013).

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,2R,3S,6R,9S,11S,13R,14S)-6,9,13-trimethyl-3-propan-2-yltetracyclo[7.5.0.02,6.011,13]tetradecan-14-ol

InChI

InChI=1S/C20H34O/c1-12(2)14-6-7-18(3)8-9-19(4)10-13-11-20(13,5)17(21)16(19)15(14)18/h12-17,21H,6-11H2,1-5H3/t13-,14-,15+,16-,17-,18+,19-,20+/m0/s1

InChI Key

QQHDEGUZXBOWLH-HXCJBJRFSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3[C@@H]([C@@]4(C[C@@H]4C[C@@]3(CC2)C)C)O)C

Canonical SMILES

CC(C)C1CCC2(C1C3C(C4(CC4CC3(CC2)C)C)O)C

Synonyms

verrucosan-2-ol
verrucosan-2beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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